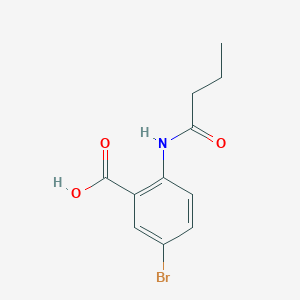

5-Bromo-2-butyramidobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several studies. For instance, a novel synthesis route for pyrazole derivatives using a selective Sandmeyer reaction is described, which could be relevant for the synthesis of related compounds . Another paper reports the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization, indicating the versatility of brominated benzoic acids in chemical synthesis . Additionally, the use of 2-bromobenzoic acids as building blocks for constructing various spiro compounds through free radical reactions is discussed, showcasing the reactivity of such compounds .

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives has been analyzed using various techniques. For example, the conformation, vibrational, and electronic transition analysis of 2-amino-5-bromobenzoic acid was studied using FT-IR, FT-Raman, UV spectra, and DFT calculations, identifying the most stable conformer . Similarly, the molecular structure and vibrational wave numbers of 2-amino-5-bromo-benzoic acid methyl ester were calculated, and the formation of hydrogen bonds was investigated .

Chemical Reactions Analysis

Chemical reactions involving brominated benzoic acid derivatives demonstrate their reactivity and potential for forming diverse products. The reaction of 5-bromo enones with pyrazoles, for example, yielded unexpected N,O-aminal derivatives, highlighting the complexity of reactions involving brominated compounds . The synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid also provide insights into the reactivity of brominated benzoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are crucial for their application in various fields. The thermodynamic properties of 2-amino-5-bromobenzoic acid at different temperatures were calculated, revealing correlations between standard heat capacity, entropy, enthalpy changes, and temperature . The properties of lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid were characterized, including their heat capacities, thermal processes, and bacteriostatic activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Effects on Colitis

5-Bromo-2-butyramidobenzoic acid can be synthesized from 5-aminosalicylic acid and butyric acid through a process involving amidation, esterification, and hydrolization. This compound has been shown to have therapeutic effects on mucosal damage in rats with acetic acid-induced colitis, reducing the colon mucosal damage index (CMDI), fecal occult blood test, and myeloperoxidase (MPO) activity (Shi et al., 2009).

Anti-Inflammatory Properties

Derivatives of 5-Bromo-2-butyramidobenzoic acid, such as N-substituted anthranilic acid derivatives, have been synthesized and screened for their anti-inflammatory properties. Certain derivatives demonstrated significant inflammation inhibitory activity, surpassing standard drugs like phenylbutazone in effectiveness (Sharma, Srivastava, & Kumar, 2002).

Potential Inhibition of DNA Gyrase B

In a study involving computer-aided drug design, 5-Bromo-2-butyramidobenzoic acid derivatives were identified as promising molecules for inhibiting Escherichia coli’s DNA Gyrase B, a key bacterial target. The derivatives exhibited key hydrogen bond donor/acceptor groups for efficient interaction with DNA Gyrase B (Aroso, Guedes, & Pereira, 2021).

Biomedical Applications and Inflammatory Diseases

A study on 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, a compound related to 5-bromo derivatives, highlighted its potential in biomedical applications, particularly for regulating inflammatory diseases. Docking studies supported its effectiveness in these applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Antiproliferative and Cytotoxic Effects on Cancer Cells

Research on bromothiazole derivatives, which are closely related to 5-Bromo-2-butyramidobenzoic acid, demonstrated their antiproliferative and cytotoxic effects on human adenocarcinoma-derived cell lines. These derivatives showed a significant reduction in cell proliferation and viability (Vale et al., 2017).

Safety And Hazards

Safety data for “5-Bromo-2-butyramidobenzoic acid” suggests that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought . It is also advised to keep containers tightly closed in a cool, well-ventilated place .

Eigenschaften

IUPAC Name |

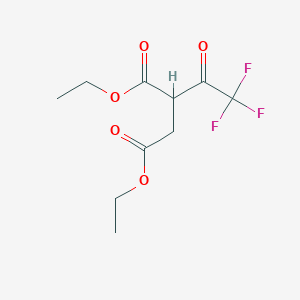

5-bromo-2-(butanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWCOUDKEAADOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505021 |

Source

|

| Record name | 5-Bromo-2-butanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-butyramidobenzoic acid | |

CAS RN |

73721-76-3 |

Source

|

| Record name | 5-Bromo-2-butanamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)